5-Bromo-8-(chloromethyl)quinoxaline
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Overview
Description
5-Bromo-8-(chloromethyl)quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chloromethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(chloromethyl)quinoxaline typically involves the bromination and chloromethylation of quinoxaline derivatives. One common method includes the reaction of 5-bromoquinoxaline with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of greener and more sustainable methods, such as microwave-assisted synthesis, can be explored to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(chloromethyl)quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Suzuki-Miyaura Coupling: Formation of biaryl quinoxalines.
Oxidation and Reduction: Formation of quinoxaline N-oxides or dihydroquinoxalines.
Scientific Research Applications
5-Bromo-8-(chloromethyl)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Applied in the design of molecular probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(chloromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the biological activity. The presence of bromine and chloromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromoquinoxaline: Lacks the chloromethyl group but shares the bromine substitution.
8-Chloromethylquinoxaline: Lacks the bromine substitution but shares the chloromethyl group.
Quinoxaline: The parent compound without any substitutions.
Uniqueness
5-Bromo-8-(chloromethyl)quinoxaline is unique due to the presence of both bromine and chloromethyl groups, which can enhance its reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C9H6BrClN2 |
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Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-8-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5H2 |
InChI Key |
AIIITXFFOTVAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CCl)N=CC=N2)Br |
Origin of Product |
United States |
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